2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
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Overview
Description
2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with both methoxy and nitro functional groups attached to phenyl rings, which are further connected to a hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one core. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-c]imidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-1H-pyrrolo[1,2-c]imidazole core.
Functional Group Introduction: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. This involves treating the intermediate compounds with methoxy and nitro reagents under specific conditions to achieve the desired substitution on the phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis-(4-methoxyphenyl)-2-(4-nitrophenyl)imidazole: Similar in structure but differs in the core heterocyclic framework.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but has different reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific combination of functional groups and the hexahydro-1H-pyrrolo[1,2-c]imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-nitrophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-10-8-14(9-11-16)21-18(20-12-2-3-17(20)19(21)23)13-4-6-15(7-5-13)22(24)25/h4-11,17-18H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFIMZGFWGJGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(N3CCCC3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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